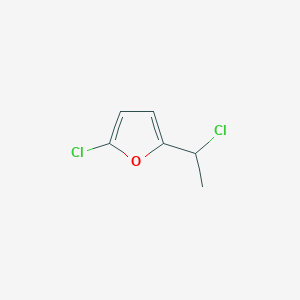
2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C3H3ClF3NO4S.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl N-(sulfonyl)carbamate: Similar structure but lacks the chlorine atom.
2,2,2-Trifluoroethyl N-(chlorosulfonyl)urea: Contains a urea group instead of a carbamate group.
2,2,2-Trifluoroethyl N-(chlorosulfonyl)thiocarbamate: Contains a sulfur atom in place of the oxygen atom in the carbamate group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C3H3ClF3NO4S |
|---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H3ClF3NO4S/c4-13(10,11)8-2(9)12-1-3(5,6)7/h1H2,(H,8,9) |
InChI Key |
JWZUIKHOHFWPHU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)

![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)









